molecular formula C10H19N B14896779 (R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine

(R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine

Cat. No.: B14896779
M. Wt: 153.26 g/mol
InChI Key: LAVSBOJEEKTASF-VIFPVBQESA-N
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Description

®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is a chiral amine compound with a cyclohexene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexene ring, which can be derived from cyclohexanone through a series of reduction and alkylation reactions.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine may involve:

    Catalytic Hydrogenation: Using metal catalysts to achieve high yields and selectivity.

    Continuous Flow Synthesis: To enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the cyclohexene ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

Industry

    Materials Science: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine: The enantiomer of the compound with different biological activity.

    Cyclohexylamine: A structurally related compound with different functional groups.

Uniqueness

®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-amine

InChI

InChI=1S/C10H19N/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7,11H2,1-3H3/t9-/m0/s1

InChI Key

LAVSBOJEEKTASF-VIFPVBQESA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)N

Origin of Product

United States

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